Triazole N-Substituent Identity: 2-Phenyl (Target) vs. 1-Methyl (Close Analog) — Impact on Molecular Properties and Predicted Binding
The target compound bears a 2-phenyl substituent on the 1,2,3-triazole ring (N2-phenyl-2H-1,2,3-triazole-4-carboxamide), whereas the closest commercially catalogued analog (CAS 1448053-14-2) carries a 1-methyl group (N1-methyl-1H-1,2,3-triazole-4-carboxamide) [1]. The two compounds differ in both triazole N-substitution regiochemistry and steric/electronic character. The 2-phenyl group introduces an aromatic ring capable of π–π stacking and hydrophobic contacts, while also increasing molecular weight by 62.07 Da (415.47 vs. 353.40 g/mol) and computed XLogP3 by approximately 2.2 log units (4.1 vs. 1.9, estimated) [1][2]. This difference has direct consequences for membrane permeability, plasma protein binding, and the potential for off-target interactions with cytochrome P450 enzymes [3]. In biological screening, the 1-methyl analog has been reported to reduce cell viability with IC50 values of 5–15 µM across multiple cell lines ; no directly comparable cellular potency data for the 2-phenyl target compound are available in the public domain, but the divergent physicochemical profiles predict altered pharmacokinetic and target-engagement behavior that precludes casual substitution.
| Evidence Dimension | Molecular weight, lipophilicity, and triazole N-substitution identity |
|---|---|
| Target Compound Data | MW 415.47; XLogP3 4.1; 2-phenyl-2H-1,2,3-triazole-4-carboxamide (N2-phenyl regioisomer) [1] |
| Comparator Or Baseline | CAS 1448053-14-2: MW 353.40; XLogP3 ~1.9; 1-methyl-1H-1,2,3-triazole-4-carboxamide (N1-methyl regioisomer) [2] |
| Quantified Difference | ΔMW = +62.07 Da; ΔXLogP3 ≈ +2.2 log units; triazole N-substitution regioisomer switch |
| Conditions | Computed physicochemical properties; in vitro cytotoxicity screening for comparator compound (HeLa, MCF-7, A549 cell lines, 48–72 h MTT assay) |
Why This Matters
The 2-phenyl vs. 1-methyl triazole substitution constitutes a regioisomeric and steric/electronic divergence that alters lipophilicity, molecular recognition, and metabolic susceptibility, making the two compounds non-interchangeable in any SAR program.
- [1] Kuujia.com. 2-Phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3) Product Page. https://www.kuujia.com/cas-1327243-25-3.html (accessed 2026-05-09). View Source
- [2] Kuujia.com. 1-Methyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1448053-14-2) Product Page. https://www.kuujia.com/cas-1448053-14-2.html (accessed 2026-05-09). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
